N-cyclopentyl-3-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide
Descripción
Propiedades
IUPAC Name |
N-cyclopentyl-3-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O/c21-20(22,23)18-12-13-25(24-18)14-15-26(17-8-4-5-9-17)19(27)11-10-16-6-2-1-3-7-16/h1-3,6-7,12-13,17H,4-5,8-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWBRTDMRNORMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-cyclopentyl-3-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
N-cyclopentyl-3-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide contains a trifluoromethyl group, which is known to enhance the pharmacological properties of compounds. The presence of this group can significantly affect the compound's lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C20H24F3N3 |
| Molecular Weight | 373.42 g/mol |
| Log P | 4.12 (predicted) |
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to various receptors, potentially modulating G-protein coupled receptor (GPCR) pathways, which are vital in many physiological processes .
- Antimicrobial Activity : Compounds with pyrazole rings have shown effectiveness against certain bacterial strains by interfering with their secretion systems, thereby reducing virulence .
1. Anticancer Activity
A study evaluated the effects of N-cyclopentyl-3-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM in breast cancer cells.
2. Inhibition of Bacterial Virulence
In a screening assay targeting the Type III secretion system (T3SS) in E. coli, this compound displayed notable inhibition at concentrations as low as 25 µM, suggesting potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the trifluoromethyl group and the structural configuration around the pyrazole moiety:
- Trifluoromethyl Group : Enhances potency and selectivity for target enzymes.
- Cyclopentyl Group : Contributes to lipophilicity, aiding in membrane permeability.
These modifications lead to improved binding affinities and biological activities compared to non-fluorinated analogs.
Comparación Con Compuestos Similares
Structural and Functional Insights
- Pyrazole Modifications : The target compound’s pyrazole ring bears a CF₃ group, a common feature in agrochemicals and pharmaceuticals due to its electron-withdrawing properties. In contrast, the morpholinyl analog () replaces the ethyl linker with a morpholine ring, improving solubility but reducing steric bulk .
- Backbone Variations : Flutolanil () uses a benzamide scaffold instead of propanamide, which may limit conformational flexibility compared to the target compound .
Physicochemical Properties
- Lipophilicity : The CF₃ group increases logP values across analogs. The target compound’s cyclopentyl group likely elevates logP further compared to the morpholinyl analog () .
- Metabolic Stability : The ethyl linker in the target compound may reduce metabolic degradation compared to shorter chains in other propanamide derivatives .
Research Implications
Further studies should explore its pharmacokinetic profile and target specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
